molecular formula C18H24N4O5S B7694951 N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide

Cat. No. B7694951
M. Wt: 408.5 g/mol
InChI Key: ROBNAYVDFNTAEE-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as ABT-702, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide inhibits adenosine kinase by binding to its active site, preventing the degradation of adenosine. This leads to an increase in the concentration of adenosine, which activates adenosine receptors and modulates immune responses.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have significant effects on various biochemical and physiological processes, including inflammation, angiogenesis, and tumor growth. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its specificity for adenosine kinase, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the cell types used. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide may have limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several potential future directions for the use of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in scientific research. One potential application is in the treatment of autoimmune disorders, where it may be used to modulate immune responses and reduce inflammation. Another potential application is in the treatment of cancer, where it may be used as a chemotherapy adjuvant or in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in different disease models.

Synthesis Methods

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can be synthesized by reacting 4-(morpholinosulfonyl)phenol with 3-(1H-imidazol-1-yl)propylamine and 2-(chloroacetyl)acetic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of adenosine kinase, an enzyme responsible for the degradation of adenosine, a molecule that plays a crucial role in regulating immune responses.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c23-18(20-6-1-8-21-9-7-19-15-21)14-27-16-2-4-17(5-3-16)28(24,25)22-10-12-26-13-11-22/h2-5,7,9,15H,1,6,8,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNAYVDFNTAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Imidazol-1-yl-propyl)-2-[4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

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